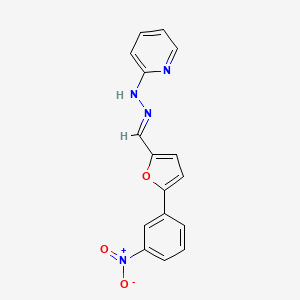
5-(3-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone, also known as NFP, is a chemical compound that has been used in scientific research for several years. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 332.32 g/mol. NFP is a derivative of 2-furaldehyde and 2-pyridinylhydrazine, and it has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 5-(3-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone is not fully understood, but it is believed to involve the formation of a complex with metal ions such as copper. This complex can then undergo a redox reaction, resulting in the formation of a fluorescent product that can be detected using spectroscopic techniques.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant properties and has been used to determine the antioxidant activity of natural products. It has also been shown to have chelating properties, which make it useful for the removal of heavy metals from contaminated water.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(3-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone in lab experiments is its ability to detect copper ions with high sensitivity and selectivity. However, this compound has limitations such as its sensitivity to pH and temperature changes, which can affect its fluorescence properties.
Orientations Futures
There are several future directions for the use of 5-(3-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone in scientific research. One possible direction is the development of new fluorescent probes that can detect other metal ions with high sensitivity and selectivity. Another direction is the use of this compound in the development of new materials for environmental remediation. Additionally, this compound could be used in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's.
Méthodes De Synthèse
Several methods have been used to synthesize 5-(3-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone, including the reaction of 2-furaldehyde and 2-pyridinylhydrazine in the presence of a catalyst such as acetic acid or acetic anhydride. Other methods involve the reaction of 2-furaldehyde with 2-pyridinylhydrazine in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
5-(3-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone has been used in various scientific research applications, including the detection of copper ions in biological samples, the determination of the antioxidant activity of natural products, and the development of new fluorescent probes for bioimaging. This compound has also been used as a chelating agent for the removal of heavy metals from contaminated water.
Propriétés
IUPAC Name |
N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c21-20(22)13-5-3-4-12(10-13)15-8-7-14(23-15)11-18-19-16-6-1-2-9-17-16/h1-11H,(H,17,19)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHSYQFOIBZNMK-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5765765.png)
![methyl 4-{[4-(4-methoxyphenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B5765771.png)
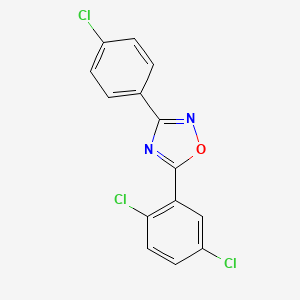
![N-[4-(acetylamino)-3-methylphenyl]-2-phenylacetamide](/img/structure/B5765788.png)
![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B5765794.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5765801.png)
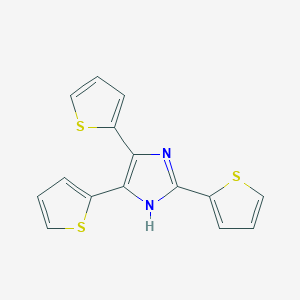
![6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole](/img/structure/B5765818.png)
![2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5765823.png)
![4-[(2-chlorophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5765827.png)
![1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5765848.png)
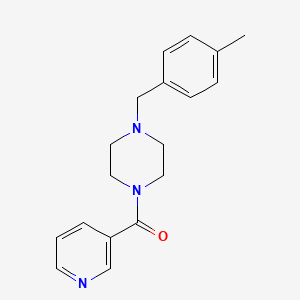
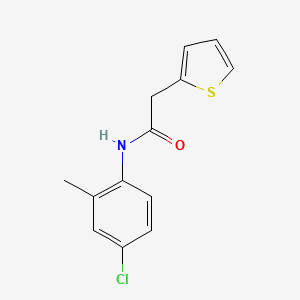
![methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5765869.png)